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Introduction
Moschamine, also known as N-feruloylserotonin, is a naturally occurring indole alkaloid found

in the seeds of plants such as Carthamus tinctorius (safflower).[1][2] This compound has

garnered significant interest within the scientific community due to its diverse biological

activities, including potent anti-inflammatory, antioxidant, and serotoninergic properties.[1][2]

Moschamine exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes,

particularly COX-2, and modulating key signaling pathways such as the mitogen-activated

protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] Furthermore, its

interaction with serotonin receptors suggests its potential in neurological research.

Accurate structural confirmation of Moschamine is paramount for its development as a

potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous structure elucidation of natural products. This

document provides detailed application notes and experimental protocols for the confirmation

of Moschamine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR

techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear

Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
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Data Presentation: NMR Spectral Data for
Moschamine
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for

Moschamine. These values are essential for the verification of the compound's identity.

Table 1: ¹H NMR Spectral Data of Moschamine (400 MHz, CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 7.73 s -

H-7' 7.43 d 15.6

H-8' 7.19 d 15.6

Aromatic H 6.99-6.86 m -

H-6 6.62 dd 8.8, 2.2

H-α 3.85-3.73 m -

OCH₃ 3.67 s -

H-β 2.81-2.65 m -

Note: Chemical shifts are referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm).

The assignments are based on the analysis of 1D and 2D NMR spectra.

Table 2: ¹³C NMR Spectral Data of Moschamine (100 MHz, CDCl₃)
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Carbon Assignment Chemical Shift (δ, ppm)

C=O 168.4

Aromatic C

153.1, 151.4, 151.2, 149.7, 142.3, 141.5, 134.1,

131.6, 123.9, 122.8, 121.9, 120.9, 117.6, 117.5,

115.7, 111.8, 109.3

OCH₃ 56.0

C-α 44.9

C-β 28.2

Note: Chemical shifts are referenced to the solvent signal (CDCl₃: δC = 77.16 ppm). The

assignments are based on the analysis of 1D and 2D NMR spectra.

Experimental Protocols
Isolation of Moschamine from Carthamus tinctorius
Seeds
This protocol describes a general procedure for the extraction and isolation of Moschamine
from safflower seeds.

Materials:

Dried seeds of Carthamus tinctorius

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hexane

Silica gel for column chromatography

Sephadex LH-20

Rotary evaporator
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Chromatography columns

Procedure:

Extraction:

Grind the dried safflower seeds into a fine powder.

Macerate the powdered seeds with methanol at room temperature for 72 hours.

Filter the extract and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain a crude methanol extract.

Solvent Partitioning:

Suspend the crude methanol extract in water and partition successively with hexane and

ethyl acetate.

Separate the ethyl acetate layer, which contains Moschamine, and concentrate it to

dryness.

Chromatographic Purification:

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

Elute the column with a gradient of hexane and ethyl acetate.

Collect the fractions and monitor them by thin-layer chromatography (TLC).

Combine the fractions containing Moschamine.

Further purify the combined fractions using a Sephadex LH-20 column with methanol as

the eluent to yield pure Moschamine.

NMR Sample Preparation
Materials:

Purified Moschamine (5-10 mg)
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Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm)

Vortex mixer

Procedure:

Dissolve approximately 5-10 mg of purified Moschamine in 0.6 mL of CDCl₃ in a clean, dry

vial.

Ensure complete dissolution by gentle vortexing.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube and ensure it is properly labeled.

NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz

spectrometer. These may need to be optimized based on the specific instrument and sample

concentration.

a. ¹H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 2 s

Acquisition Time (aq): ~2 s
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b. ¹³C NMR Spectroscopy

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024-4096

Relaxation Delay (d1): 2 s

Acquisition Time (aq): ~1 s

c. 2D COSY (Correlation Spectroscopy)

Pulse Program: Standard COSY experiment (e.g., cosygpqf)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

Relaxation Delay (d1): 1.5-2 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

hsqcedetgpsisp2.3)

Solvent: CDCl₃
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Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 8-16

Relaxation Delay (d1): 1.5-2 s

¹J(C,H) Coupling Constant: Optimized for ~145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 220 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 16-32

Relaxation Delay (d1): 1.5-2 s

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Mandatory Visualization
Experimental Workflow for Moschamine Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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